molecular formula C5H10N2O3 B1593521 beta-Alanylglycine CAS No. 2672-88-0

beta-Alanylglycine

Cat. No. B1593521
CAS RN: 2672-88-0
M. Wt: 146.14 g/mol
InChI Key: QDHYJVJAGQLHBA-UHFFFAOYSA-N
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Description

Beta-Alanylglycine is a compound with the linear formula C5H10N2O3 . It is a dipeptide composed of beta-alanine and glycine .


Synthesis Analysis

Beta-Alanylglycine can be synthesized through various methods. For instance, a study discusses the production of 3-Hydroxypropionic acid (3-HP) via the synthetic β-alanine pathway in Komagataella phaffii by expressing three heterologous genes . Another study provides a systematic review of the chemical and biological synthesis pathways, synthesis mechanisms, key synthetic enzymes, and factors influencing β-alanine .


Molecular Structure Analysis

The molecular structure of Beta-Alanylglycine is represented by the linear formula C5H10N2O3 . Its molecular weight is 146.1445 .


Chemical Reactions Analysis

Beta-Alanylglycine can undergo various chemical reactions. For instance, N-acetyl-β-alanine can be converted by Aad (N-acetyl-beta-alanine deacetylase) to generate β-alanine and acetate .

Scientific Research Applications

1. Betaine in Metabolic Processes

Beta-Alanylglycine, also known as betaine, plays a significant role in metabolic processes. It acts as a methyl group donor in the metabolism of homocysteine to methionine, contributing to important biochemical pathways (Schwab et al., 2002). Betaine's involvement in lipid metabolism and as a lipotropic agent, enhancing liver function, is also noted. It helps in maintaining cellular hydration and stabilizing protein structures under stress conditions (Cholewa et al., 2019).

2. Therapeutic Applications

The therapeutic potential of betaine is significant. It shows beneficial actions in diseases like obesity, diabetes, cancer, and Alzheimer’s disease due to its anti-inflammatory functions androle in sulfur amino acid metabolism against oxidative stress. The inhibition of nuclear factor-κB activity and NLRP3 inflammasome activation by betaine contributes to these therapeutic effects (Zhao et al., 2018).

3. Role in Osmoregulation and Stress Response

Beta-Alanylglycine, as an osmolyte, is crucial for regulating cell volume and osmotic balance in cells, especially under stressful conditions. This ability to maintain cellular hydration helps in protecting cells from osmotic stress and contributes to the stabilization of proteins, which is vital for various physiological processes (Cholewa et al., 2019).

4. Impact on Exercise Performance and Body Composition

Betaine supplementation has shown to enhance resistance training-based performance and improve body composition outcomes when associated with a resistance training program. The mechanisms suggested include stimulation of lipolysis, inhibition of lipogenic genes/enzymes, stimulation of insulin-like growth factor 1 (IGF-1) release and insulin-receptor signaling, reduction of proinflammatory cytokines, and activation of protein synthesis pathways (Cholewa et al., 2019).

5. Influence in Livestock Feed and Meat Quality

In livestock production, betaine serves as a feed additive, impacting performance, carcass characteristics, and meat quality. As a carcass modifier, it increases the lean carcass percentage and reduces fat percentage by altering lipid deposition. Betaine supplementation in animal feed has shown to improve average daily gain, increase feed consumption, and enhance the efficiency of food utilization (AbdelsattarM. et al., 2019).

Future Directions

While specific future directions for Beta-Alanylglycine are not mentioned in the search results, there are several studies discussing the future directions of related compounds and fields. For instance, there is ongoing research into the potential of natural compounds as inhibitors of Aβ peptide aggregation , the development of therapeutic peptides , and emerging therapies for glioblastoma .

properties

IUPAC Name

2-(3-aminopropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-2-1-4(8)7-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHYJVJAGQLHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181230
Record name beta-Alanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Alanylglycine

CAS RN

2672-88-0
Record name β-Alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2672-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanylglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2672-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89652
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Record name beta-Alanylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Schmiedgen, F Huber… - ZEITSCHRIFT …, 1993 - VERLAG Z NATURFORSCH …
Number of citations: 0

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